molecular formula C15H11BrN2O3S2 B6481343 N-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide CAS No. 896282-44-3

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

Cat. No. B6481343
CAS RN: 896282-44-3
M. Wt: 411.3 g/mol
InChI Key: YDLXYMWQVPALBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide (BMSB) is a synthetic compound with a variety of potential applications in scientific research. BMSB has been studied in fields such as biochemistry, physiology, and pharmacology. It has been used as an inhibitor of several enzymes, as a fluorescent probe, and as a potential therapeutic agent.

Scientific Research Applications

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide has been used as an inhibitor of several enzymes, including serine/threonine protein kinases, tyrosine-specific protein kinases, and cyclooxygenase-2 (COX-2). It has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS). This compound has been studied as a potential therapeutic agent for the treatment of cancer and other diseases.

Mechanism of Action

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide has been shown to inhibit the activity of several enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its reaction, thus inhibiting its activity. This compound has also been shown to act as a fluorescent probe, as it emits a fluorescent signal when it binds to ROS.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of several enzymes, including serine/threonine protein kinases, tyrosine-specific protein kinases, and cyclooxygenase-2 (COX-2). Inhibition of these enzymes can lead to a variety of biochemical and physiological effects, including changes in cell signaling pathways, cell growth, and cell death.

Advantages and Limitations for Lab Experiments

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide has several advantages for use in lab experiments. It is a relatively inexpensive compound and can be easily synthesized. It is also a highly selective inhibitor of several enzymes, making it ideal for use in biochemical and physiological studies. However, this compound is not suitable for use in vivo studies, as it has not been shown to be safe for use in humans or animals.

Future Directions

There are several potential future directions for the use of N-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide. It could be used to develop more selective inhibitors of specific enzymes, which could have therapeutic applications. It could also be used to develop fluorescent probes for the detection of ROS in cells. Additionally, this compound could be used to study the effects of enzyme inhibition on biochemical and physiological processes. Finally, this compound could be used in the development of new therapeutic agents for the treatment of cancer and other diseases.

Synthesis Methods

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide can be synthesized through a multi-step process that involves the reaction of 6-bromobenzothiazole with 3-methanesulfonylbenzamide. The reaction is carried out in an aqueous solution at a temperature of 80°C. After the reaction is complete, the product is purified by recrystallization, resulting in a white solid.

properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3S2/c1-23(20,21)11-4-2-3-9(7-11)14(19)18-15-17-12-6-5-10(16)8-13(12)22-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLXYMWQVPALBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.